
Benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, disodium salt is a complex organic compound. It is known for its vibrant color and is often used as a dye in various industrial applications. The compound’s structure includes a benzoic acid core, sulfonyl group, and an azo linkage, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, disodium salt typically involves multiple steps:
Formation of the Azo Compound: The synthesis begins with the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound to form the azo linkage.
Sulfonation: The azo compound is then subjected to sulfonation, introducing the sulfonyl group.
Carboxylation: The final step involves carboxylation to introduce the carboxyphenyl group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the azo linkage and prevent decomposition.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Conditions typically involve acidic or basic catalysts to facilitate the reaction.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, disodium salt has several scientific research applications:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the textile and printing industries for its dyeing properties.
Wirkmechanismus
The compound exerts its effects primarily through its azo linkage, which can undergo reversible redox reactions. The sulfonyl and carboxyphenyl groups enhance its solubility and stability, allowing it to interact with various molecular targets. The exact pathways involved depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, monosodium salt
- **Benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, potassium salt
Uniqueness
The disodium salt form of this compound is unique due to its enhanced solubility and stability in aqueous solutions, making it particularly useful in industrial applications where these properties are essential.
Eigenschaften
CAS-Nummer |
10482-43-6 |
|---|---|
Molekularformel |
C24H17N5Na2O7S |
Molekulargewicht |
565.5 g/mol |
IUPAC-Name |
disodium;2-[(2-carboxylatophenyl)sulfamoyl]-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate |
InChI |
InChI=1S/C24H19N5O7S.2Na/c1-14-21(22(30)29(27-14)16-7-3-2-4-8-16)26-25-15-11-12-20(18(13-15)24(33)34)37(35,36)28-19-10-6-5-9-17(19)23(31)32;;/h2-13,21,28H,1H3,(H,31,32)(H,33,34);;/q;2*+1/p-2 |
InChI-Schlüssel |
LZUZAWMLZRSQGJ-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])C(=O)[O-])C4=CC=CC=C4.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


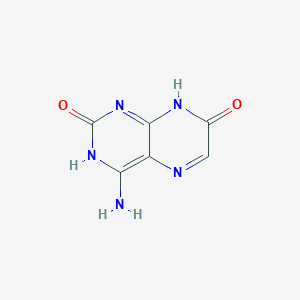
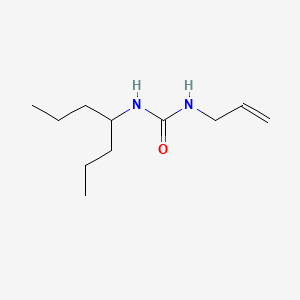

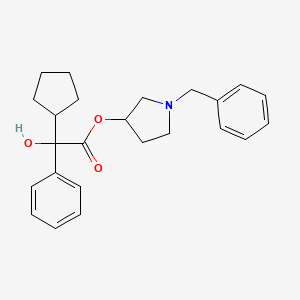
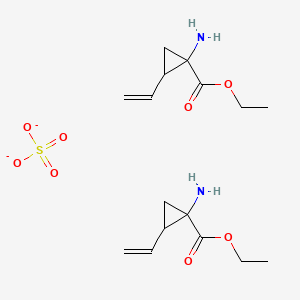
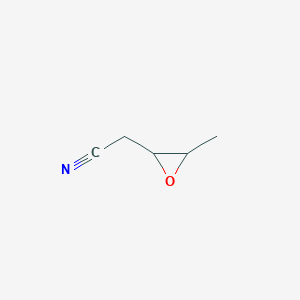
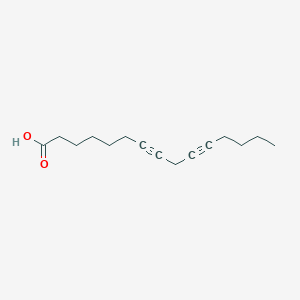
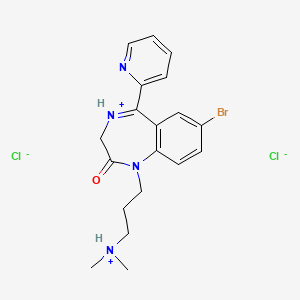
![2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine](/img/structure/B13744185.png)

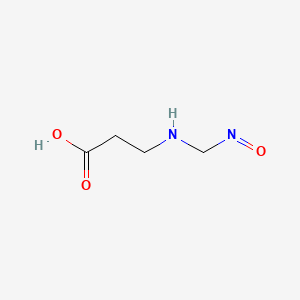

![5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine](/img/structure/B13744219.png)
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide](/img/structure/B13744224.png)
